![molecular formula C13H15N3 B3081786 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1111111-98-8](/img/structure/B3081786.png)
5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine
Overview
Description
5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine are not explicitly mentioned in the available resources .Scientific Research Applications
Antimicrobial Activities
Research into pyrimidine derivatives, including structures similar to 5-[4-(Propan-2-yl)phenyl]pyrimidin-2-amine, has highlighted their potential in antimicrobial applications. For instance, the synthesis of various pyrimidine salts with chloranilic and picric acids demonstrated good in vitro antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Inhibitor Development
Another significant application of pyrimidine derivatives is in the development of inhibitors for various biological targets. For example, the biotransformation study of β-secretase inhibitors reveals the potential of pyrimidine-containing compounds as clinical agents. These studies involve the exploration of pyrimidine ring modifications to enhance the efficacy and selectivity of inhibitors (Lindgren et al., 2013).
Interaction with Biological Molecules
Pyrimidine derivatives have also been investigated for their interactions with biological molecules. A study on p-hydroxycinnamic acid amides incorporating pyrimidine structures examined their binding with bovine serum albumin (BSA), revealing insights into the molecular interactions and potential therapeutic applications of these compounds (Meng et al., 2012).
Herbicidal Activity
In agriculture, pyrimidine derivatives have shown promise as selective herbicides. A specific study synthesized N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides and found moderate to good selective herbicidal activity against certain plant species, highlighting the potential of pyrimidine compounds in agricultural applications (Liu & Shi, 2014).
Role in Drug Synthesis
Pyrimidine derivatives serve as intermediates in the synthesis of antitumor drugs. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor agents, demonstrates the crucial role of pyrimidine structures in medicinal chemistry and drug development (Gan et al., 2021).
properties
IUPAC Name |
5-(4-propan-2-ylphenyl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-9(2)10-3-5-11(6-4-10)12-7-15-13(14)16-8-12/h3-9H,1-2H3,(H2,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMXWGUAKVENBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CN=C(N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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